6-Isopropyl-1H-indol-4-amine
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Overview
Description
6-Isopropyl-1H-indol-4-amine is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an isopropyl group attached to the nitrogen atom at the 6th position and an amine group at the 4th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
6-Isopropyl-1H-indol-4-amine, also known as 6-(Propan-2-yl)-1H-indol-4-amine or 4-Amino-6-isopropylindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, they have been found to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, indole derivatives can disrupt the normal functioning of cells, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it may inhibit viral replication within cells . If it shows anti-inflammatory activity, it may reduce inflammation by modulating the activity of certain immune cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be influenced by storage conditions, such as light exposure and humidity .
Biochemical Analysis
Biochemical Properties
6-(Propan-2-yl)-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in the production of uric acid, which is significant in the treatment of conditions like gout. Additionally, 6-(Propan-2-yl)-1H-indol-4-amine interacts with various proteins, influencing their activity and stability.
Cellular Effects
The effects of 6-(Propan-2-yl)-1H-indol-4-amine on cells are profound. It has been observed to influence cell viability and proliferation. For example, studies on MC3T3-E1 cells, a type of osteoblast precursor, showed that 6-(Propan-2-yl)-1H-indol-4-amine can slightly stimulate cell proliferation in a dose-dependent manner
Molecular Mechanism
At the molecular level, 6-(Propan-2-yl)-1H-indol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This binding interaction is crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(Propan-2-yl)-1H-indol-4-amine over time have been studied extensively. In laboratory settings, it has been found to be relatively stable, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the exact duration and extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 6-(Propan-2-yl)-1H-indol-4-amine vary with dosage. At lower doses, it has been observed to have beneficial effects, such as reducing uric acid levels and stimulating cell proliferation. At higher doses, it can exhibit toxic effects, including potential liver and kidney damage . These findings highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
6-(Propan-2-yl)-1H-indol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the purine metabolism pathway . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Propan-2-yl)-1H-indol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
6-(Propan-2-yl)-1H-indol-4-amine is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These factors direct it to specific organelles, where it can exert its biochemical effects . The precise localization patterns are still being studied, but they are essential for understanding its function and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a suitable ketone with an isopropyl group.
Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents followed by reduction and cyclization. This method can be tailored to introduce the isopropyl group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2)
Properties
IUPAC Name |
6-propan-2-yl-1H-indol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABORPNHMGPVDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=CNC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646674 |
Source
|
Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-80-5 |
Source
|
Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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